molecular formula C17H13N3O5S B10918220 7-(1,3-Benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-(1,3-Benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10918220
M. Wt: 371.4 g/mol
InChI Key: PRQCDYKQHWTGQU-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyrido[2,3-d]pyrimidine core, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-Benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds, making it a valuable candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H13N3O5S/c1-2-20-14-13(15(21)19-17(20)26)9(16(22)23)6-10(18-14)8-3-4-11-12(5-8)25-7-24-11/h3-6H,2,7H2,1H3,(H,22,23)(H,19,21,26)

InChI Key

PRQCDYKQHWTGQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C(=O)NC1=S

Origin of Product

United States

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